molecular formula C18H19N3O4S B15143596 Omeprazole Acid-d3 Methyl Ester Sulfide

Omeprazole Acid-d3 Methyl Ester Sulfide

Cat. No.: B15143596
M. Wt: 376.4 g/mol
InChI Key: LIIBPAIRGUTVPL-BMSJAHLVSA-N
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Description

Omeprazole Acid-d3 Methyl Ester Sulfide is a labeled analogue of Omeprazole Acid Methyl Ester Sulfide. It is an intermediate in the preparation of labeled Omeprazole metabolites. The compound has the molecular formula C18H16D3N3O4S and a molecular weight of 376.44 .

Chemical Reactions Analysis

Omeprazole Acid-d3 Methyl Ester Sulfide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Omeprazole Acid-d3 Methyl Ester Sulfide is primarily used in scientific research as an intermediate in the preparation of labeled Omeprazole metabolites . Its applications include:

Mechanism of Action

The mechanism of action of Omeprazole Acid-d3 Methyl Ester Sulfide involves its role as an intermediate in the synthesis of labeled Omeprazole metabolites. These metabolites are used to study the pharmacokinetics and pharmacodynamics of Omeprazole, a proton pump inhibitor that reduces gastric acid secretion by inhibiting the H+/K+ ATPase enzyme in the stomach lining .

Comparison with Similar Compounds

Omeprazole Acid-d3 Methyl Ester Sulfide is unique due to its deuterium labeling, which allows for the study of metabolic pathways with greater precision. Similar compounds include:

These compounds share similar structures and functions but differ in their specific applications and properties.

Properties

Molecular Formula

C18H19N3O4S

Molecular Weight

376.4 g/mol

IUPAC Name

methyl 4-methoxy-5-methyl-6-[[6-(trideuteriomethoxy)-1H-benzimidazol-2-yl]sulfanylmethyl]pyridine-3-carboxylate

InChI

InChI=1S/C18H19N3O4S/c1-10-15(19-8-12(16(10)24-3)17(22)25-4)9-26-18-20-13-6-5-11(23-2)7-14(13)21-18/h5-8H,9H2,1-4H3,(H,20,21)/i2D3

InChI Key

LIIBPAIRGUTVPL-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)SCC3=NC=C(C(=C3C)OC)C(=O)OC

Canonical SMILES

CC1=C(C(=CN=C1CSC2=NC3=C(N2)C=C(C=C3)OC)C(=O)OC)OC

Origin of Product

United States

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